![molecular formula C13H17BrO B1585937 1-(4-Bromophenyl)heptan-1-one CAS No. 99474-02-9](/img/structure/B1585937.png)
1-(4-Bromophenyl)heptan-1-one
Overview
Description
Scientific Research Applications
Solvent Effects in Lithium-Bromine Exchange Reactions
The effects of solvents on lithium-bromine exchange reactions involving aryl bromides, such as 1-(4-Bromophenyl)heptan-1-one, have been studied. It was found that the reaction outcomes vary significantly with changes in solvent composition. This research is crucial for understanding the chemical behavior of aryl bromides in different environments (Bailey, Luderer, & Jordan, 2006).
Conformational and Reactivity Studies
1,7-Bis(4-bromophenyl)heptane-1,7-dione (BBPHD), closely related to 1-(4-Bromophenyl)heptan-1-one, has been synthesized and its conformational and reactivity characteristics have been studied. This includes spectroscopic analyses and theoretical data correlations, offering insights into the molecular structure and reactivity of such compounds (Murthy et al., 2019).
Preparation and NMR Spectra for Poly(4-bromostyrene) Model Compounds
Research on the preparation of model compounds for poly(4-bromostyrene), such as 2,4-bis(4-bromophenyl)pentane, provides valuable information on the chemical shifts and configurational sequences of these compounds. This knowledge is critical for understanding the properties and applications of related polymeric materials (Nguyên‐Trân, Lauprêtre, & Jasse, 1980).
Darzens Reaction in Ester and Halogen Groups
Investigations into the Darzens reaction involving 1-bromo-4-acyloxybutane derivatives, closely related to 1-(4-Bromophenyl)heptan-1-one, have been conducted. This research helps in understanding the reactivity of halogen groups in organic synthesis, which can be applied in developing new synthetic methodologies (Mitani, Hirayama, Takeuchi, & Koyama, 1987).
Sonogashira Coupling of Aryl Bromides
Studies on Sonogashira coupling involving aryl bromides have been performed. This research is significant for developing recyclable catalysts for the coupling of aryl bromides and aryl chlorides, which is an important process in organic synthesis (Remmele, Köllhofer, & Plenio, 2003).
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)heptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-6-13(15)11-7-9-12(14)10-8-11/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVBFPQTLJKTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379670 | |
Record name | 1-(4-bromophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)heptan-1-one | |
CAS RN |
99474-02-9 | |
Record name | 1-(4-bromophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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